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Compound of Interest

Compound Name: IMD-biphenylA

Cat. No.: B14765261

Product Name: IMD-biphenylA (Representative Compound: Biphenyl-imidazole Derivative
129)

IUPAC Name: 1-((4'-chloro-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole (Structure for
representative compound)

Molecular Formula: C16H13CIN2
Molecular Weight: 268.74 g/mol
Description:

IMD-biphenylA is a representative biphenyl-imidazole compound, a class of molecules that
has garnered significant interest in medicinal chemistry. These compounds serve as crucial
intermediates in the synthesis of various biologically active molecules.[1][2][3] The biphenyl
scaffold is a privileged structure found in numerous marketed drugs, while the imidazole moiety
is a key component in many antifungal and anticancer agents.[4][5] The combination of these
two motifs in IMD-biphenylA and related analogs has led to the discovery of potent antifungal
agents that exhibit their mechanism of action through the inhibition of fungal cytochrome P450
enzymes, such as CYP51 (lanosterol 14a-demethylase). This inhibition disrupts the synthesis
of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death.

This document provides detailed application notes and protocols for the use of IMD-biphenylA
as a chemical synthesis intermediate, with a focus on its application in the development of
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novel antifungal agents.

I. Applications in Drug Discovery and Development

IMD-biphenylA and its analogs are primarily investigated for their potent antifungal properties.
The representative compound, biphenyl-imidazole 12g, has demonstrated excellent activity
against pathogenic fungi such as Candida albicans and Cryptococcus neoformans.

Key Applications:

o Antifungal Drug Development: Serves as a lead compound or intermediate for the synthesis
of novel azole-class antifungal drugs targeting ergosterol biosynthesis.

» Structure-Activity Relationship (SAR) Studies: Used as a reference compound in SAR
studies to explore the impact of substitutions on the biphenyl and imidazole rings on
antifungal potency and selectivity.

e Mechanism of Action Studies: Employed in biochemical assays to investigate the inhibition of
fungal CYP51 and other cytochrome P450 enzymes.

Il. Quantitative Data

The following tables summarize the in vitro antifungal activity of the representative biphenyl-
imidazole compound 12g and its analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of Biphenyl-Imidazole Derivatives against
Pathogenic Fungi
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C. albicans (ATCC 90028) C. neoformans (ATCC

Compound
MIC (pg/mL) 90113) MIC (pg/mL)
129 0.0625 0.125
12f 0.03125 0.0625
19a 0.125 0.25
19b 0.25 0.5
Fluconazole 0.5 2
Itraconazole 0.125 0.0625

Table 2: Inhibition of Candida albicans CYP51 by Compound 12¢g

Compound ICs0 (M)
129 0.08
Fluconazole 0.15

lll. Experimental Protocols
Protocol 1: Synthesis of IMD-biphenylA (Representative
Compound 12g)

This protocol describes a general method for the synthesis of 1-((4'-chloro-[1,1'-biphenyl]-4-
yl)methyl)-1H-imidazole (12g), a representative IMD-biphenylA compound.

Materials:

e 4'-Chloro-4-biphenylcarboxaldehyde
e Sodium borohydride (NaBHa)

e Methanol (MeOH)

¢ Dichloromethane (DCM)
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e Thionyl chloride (SOCI2)

e Imidazole

e Potassium carbonate (K2COs)

e N,N-Dimethylformamide (DMF)

o Ethyl acetate (EtOAC)

e Hexane

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

¢ Reduction of the Aldehyde:

o Dissolve 4'-chloro-4-biphenylcarboxaldehyde (1.0 eq) in a mixture of methanol and
dichloromethane (1:1).

o Cool the solution to 0 °C in an ice bath.

o Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

o Stir the reaction mixture at room temperature for 2 hours.

o Monitor the reaction by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by the slow addition of water.

o Extract the product with dichloromethane (3 x 50 mL).

o Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and
concentrate under reduced pressure to obtain the corresponding alcohol.

¢ Chlorination of the Alcohol:
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o Dissolve the alcohol from the previous step (1.0 eq) in dichloromethane.

o Cool the solution to 0 °C.

o Add thionyl chloride (1.2 eq) dropwise.

o Stir the reaction at room temperature for 1 hour.

o Monitor the reaction by TLC.

o Upon completion, carefully pour the reaction mixture into ice-water.

o Extract the product with dichloromethane (3 x 50 mL).

o Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous Na2SOa4 and concentrate under reduced pressure to
yield the chlorinated intermediate.

N-Alkylation of Imidazole:

o To a solution of imidazole (1.5 eq) in DMF, add potassium carbonate (2.0 eq).
o Stir the mixture at room temperature for 30 minutes.

o Add a solution of the chlorinated intermediate (1.0 eq) in DMF.

o Stir the reaction mixture at 60 °C for 4 hours.

o Monitor the reaction by TLC.

o After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50
mL).

o Wash the combined organic layers with brine, dry over anhydrous Na2SOa4, and
concentrate under reduced pressure.

o Purify the crude product by silica gel column chromatography using a hexane-ethyl
acetate gradient to afford the final product, IMD-biphenylA (129g).
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Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using
the broth microdilution method according to the Clinical and Laboratory Standards Institute
(CLSI) guidelines.

Materials:

IMD-biphenylA (dissolved in DMSO to a stock concentration of 1 mg/mL)

Fungal strains (C. albicans, C. neoformans)

RPMI-1640 medium with L-glutamine, buffered with MOPS

96-well microtiter plates

Spectrophotometer (optional, for reading turbidity)

Procedure:

e Preparation of Fungal Inoculum:

o Culture the fungal strains on Sabouraud Dextrose Agar for 24-48 hours.

o Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland
standard (approximately 1-5 x 10 CFU/mL).

o Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of
0.5-2.5 x 103 CFU/mL in the test wells.

o Serial Dilution in Microtiter Plates:
o Add 100 pL of RPMI-1640 medium to all wells of a 96-well plate.

o Add 100 pL of the IMD-biphenylA stock solution to the first well and perform a two-fold
serial dilution across the plate.

o The final concentration range of the compound will typically be from 64 pug/mL to 0.03125
pg/mL.
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« Inoculation and Incubation:
o Add 100 pL of the prepared fungal inoculum to each well.
o Include a growth control (medium + inoculum) and a sterility control (medium only).
o Incubate the plates at 35 °C for 24-48 hours.

e Determination of MIC:

o The MIC is defined as the lowest concentration of the compound that causes a significant
inhibition of fungal growth (e.g., 250% or =80% inhibition) compared to the growth control.

o The inhibition can be assessed visually or by measuring the optical density at 600 nm.
IV. Visualizations

Diagram 1: Synthetic Pathway of IMD-biphenylA
(Representative Compound 12g)
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Caption: Synthetic route for IMD-biphenylA (12g).

Diagram 2: Mechanism of Action - CYP51 Inhibition
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Caption: Inhibition of ergosterol biosynthesis pathway.

Diagram 3: Experimental Workflow for Antifungal
Susceptibility Testing
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Caption: Workflow for MIC determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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